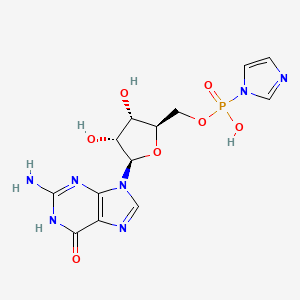

Guanosine 5'-phosphoimidazolide

Description

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZUNMTEUIDKC-WOUKDFQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989004 | |

| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69281-33-0 | |

| Record name | Guanosine 5'-phosphoimidazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069281330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Guanosine 5'-phosphoimidazolide: A Technical Guide to its Discovery, Synthesis, and Application in Prebiotic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a key molecule in the field of prebiotic chemistry and the study of the origin of life. Its discovery and application have provided profound insights into the non-enzymatic polymerization of RNA, a central tenet of the "RNA world" hypothesis. This technical guide provides an in-depth overview of the discovery, a detailed protocol for the synthesis of ImpG, and a discussion of its pivotal role in template-directed RNA synthesis. The information presented here is intended to be a valuable resource for researchers in abiogenesis, synthetic biology, and drug development.

Discovery and Significance

The pioneering work of Leslie Orgel and his colleagues in the mid-20th century laid the foundation for our understanding of non-enzymatic nucleic acid replication. Their research demonstrated that activated nucleotides, such as nucleoside 5'-phosphorimidazolides, could polymerize on a template strand without the need for enzymes.[1] Specifically, this compound and its more reactive analogue, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), were shown to be highly effective in the template-directed synthesis of oligoguanylates.[2][3] This discovery was a landmark achievement, providing a plausible mechanism for the prebiotic formation of RNA polymers, a critical step in the emergence of life.

The significance of ImpG lies in its ability to act as an activated monomer. The imidazole group is a good leaving group, facilitating the nucleophilic attack of the 3'-hydroxyl group of a growing RNA chain on the 5'-phosphate of the incoming ImpG molecule. This process, guided by a complementary template, leads to the formation of phosphodiester bonds and the elongation of the RNA polymer.

Synthesis of this compound (ImpG)

The synthesis of this compound is analogous to the well-established protocol for the synthesis of adenosine 5'-phosphoimidazolide (ImpA).[4] The following protocol has been adapted for the synthesis of ImpG from Guanosine 5'-monophosphate (GMP).

Experimental Protocol

Materials:

-

Guanosine 5'-monophosphate (GMP) sodium salt

-

Triphenylphosphine (PPh₃)

-

2,2'-Dipyridyldisulfide

-

Imidazole

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium perchlorate (NaClO₄)

-

Acetone, anhydrous

-

Ethyl ether, anhydrous

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent: e.g., ethanol/water mixture

-

UV lamp (254 nm)

Procedure:

-

Preparation of the GMP Solution:

-

In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Guanosine 5'-monophosphate (GMP) sodium salt (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Gentle warming may be required to fully dissolve the GMP.

-

-

Preparation of the Activating Reagent Solution:

-

In a separate dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2 equivalents) and 2,2'-dipyridyldisulfide (2 equivalents) in anhydrous DMF.

-

To this solution, add imidazole (5 equivalents) and triethylamine (5 equivalents). Stir the solution until all components are dissolved.

-

-

Reaction:

-

Slowly add the GMP solution dropwise to the vigorously stirred activating reagent solution at room temperature.

-

Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Precipitation of ImpG:

-

In a separate large beaker, prepare a solution of sodium perchlorate (18 equivalents) in a mixture of anhydrous acetone and anhydrous ethyl ether.

-

Slowly add the reaction mixture dropwise to the vigorously stirred sodium perchlorate solution. A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Allow the precipitate to settle. Decant the supernatant.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate sequentially with anhydrous acetone and anhydrous ethyl ether to remove unreacted reagents and byproducts. Centrifuge and decant the supernatant after each wash.

-

Dry the final product under vacuum to obtain this compound as a white powder.

-

Expected Yield:

The yield for this type of synthesis is typically in the range of 40-60%.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Guanosine 5'-monophosphate (GMP) | [4] |

| Key Reagents | Triphenylphosphine, 2,2'-Dipyridyldisulfide, Imidazole | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Approximate Yield | 40-60% | [4] |

Characterization Data

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the guanosine and imidazole moieties. Comparison with the spectra of GMP and imidazole will confirm the presence of both components. |

| ³¹P NMR | A characteristic signal for the phosphoroimidazolide phosphorus atom is expected. The chemical shift will be different from that of the phosphate group in GMP. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. |

Synthesis and Reaction Workflow

The following diagrams illustrate the synthesis of ImpG and its subsequent role in non-enzymatic RNA polymerization.

Caption: Synthesis workflow for this compound (ImpG).

Role in Non-Enzymatic RNA Polymerization

This compound is a cornerstone of experimental models for prebiotic RNA replication. In a template-directed manner, ImpG can add to a growing RNA primer, extending the chain according to the sequence of the template.

Signaling Pathway of Template-Directed Polymerization

The process of non-enzymatic RNA polymerization can be conceptualized as a signaling pathway where the template strand dictates the sequence of the newly synthesized strand.

Caption: Signaling pathway of non-enzymatic RNA polymerization with ImpG.

Conclusion

This compound remains a molecule of immense interest in the study of the origins of life. The ability to synthesize this activated nucleotide allows researchers to probe the fundamental processes that may have led to the emergence of self-replicating systems on the early Earth. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the functional context of ImpG, serving as a valuable resource for the scientific community. The continued study of ImpG and related activated nucleotides will undoubtedly uncover further details about the chemical origins of life and may inspire the development of novel nucleic acid-based technologies.

References

- 1. The Origins of the RNA World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]

Guanosine 5'-phosphoimidazolide: A Cornerstone of the RNA World Hypothesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA world hypothesis posits that life on Earth went through a stage where RNA was the primary molecule for both information storage and catalytic activity, preceding the DNA and protein-based life we know today.[1][2] A central challenge to this hypothesis is explaining how RNA polymers could have formed abiotically. Non-enzymatic, template-directed RNA polymerization offers a plausible solution, and Guanosine 5'-phosphoimidazolide (ImpG) has emerged as a key activated monomer in experimental models of this prebiotic process.[3][4] This technical guide provides a comprehensive overview of the role of ImpG in the non-enzymatic synthesis of RNA, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.

The Role of this compound in Non-enzymatic RNA Polymerization

This compound is a highly reactive, "activated" form of guanosine monophosphate (GMP). The imidazole group is a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of another nucleotide, leading to the formation of a phosphodiester bond—the backbone of RNA.[5] This process can occur spontaneously in solution, but its efficiency is significantly enhanced by the presence of mineral catalysts, most notably montmorillonite clay.[6][7]

The Catalytic Role of Montmorillonite

Montmorillonite, a type of clay mineral likely abundant on early Earth, has been shown to catalyze the polymerization of activated nucleotides like ImpG, leading to the formation of RNA oligomers up to 50 monomers in length.[6][8] The clay surface is thought to act as a scaffold, concentrating the nucleotide monomers and orienting them in a way that promotes polymerization.[7] This catalytic activity is crucial as it significantly increases the rate of polymerization over the competing hydrolysis of the activated monomer.[3]

Quantitative Analysis of Non-enzymatic RNA Polymerization

The efficiency and fidelity of non-enzymatic RNA polymerization using ImpG have been quantitatively assessed in numerous studies. Key parameters include the length of the resulting oligomers, the regioselectivity of phosphodiester bond formation (3'-5' vs. 2'-5' linkages), and the overall yield of the reaction.

| Parameter | Observation | Conditions |

| Oligomer Length | Up to 50-mers | Montmorillonite catalysis, daily addition of activated monomers |

| Regioselectivity (ImpG) | Predominantly 3',5'-linkages | Montmorillonite catalysis |

| Regioselectivity (ImpU/ImpC) | Predominantly 2',5'-linkages | Montmorillonite catalysis |

| Yield of Dimers (pApU) | 33% | Reaction of ImpU with pA |

| Yield of Dimers (pApA) | 14% | Reaction of ImpA with pA |

| Reaction Rate Enhancement | 100-1000 times greater than hydrolysis | Montmorillonite catalysis |

Table 1: Summary of Quantitative Data for Non-enzymatic RNA Polymerization.

Experimental Protocols

Synthesis of this compound (ImpG)

The synthesis of ImpG is a critical first step for any experiment investigating non-enzymatic RNA polymerization. A common method involves the reaction of GMP with a condensing agent, such as a carbodiimide, in the presence of imidazole.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Imidazole

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous pyridine

-

Acetone

-

Diethyl ether

Protocol:

-

Dissolve GMP and a molar excess of imidazole in anhydrous pyridine.

-

Add EDC to the solution and stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of acetone or diethyl ether.

-

Collect the precipitate by centrifugation or filtration and wash it with the precipitating solvent to remove unreacted starting materials.

-

Dry the product under vacuum. The resulting ImpG can be stored desiccated at low temperatures.

Montmorillonite-Catalyzed RNA Polymerization

This protocol describes a typical experiment for the polymerization of ImpG in the presence of montmorillonite clay.

Materials:

-

This compound (ImpG)

-

Na+-montmorillonite clay

-

HEPES or PIPES buffer (pH 8)

-

Sodium chloride (NaCl)

-

Magnesium chloride (MgCl2)

-

Nuclease-free water

Protocol:

-

Prepare a suspension of Na+-montmorillonite clay in nuclease-free water.

-

In a separate tube, prepare a reaction buffer containing 0.1 M HEPES or PIPES (pH 8), 0.2 M NaCl, and 0.075 M MgCl2.

-

Add the ImpG to the reaction buffer to a final concentration of 15 mM.

-

Initiate the reaction by adding the ImpG solution to the montmorillonite suspension.

-

Incubate the reaction mixture at room temperature with gentle agitation. For the synthesis of longer oligomers, fresh ImpG can be added daily.

-

At desired time points, quench the reaction by adding a solution of EDTA to chelate the magnesium ions.

-

Separate the clay catalyst from the supernatant by centrifugation.

-

Analyze the supernatant for the presence of RNA oligomers using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9][10][11]

Signaling Pathways and Experimental Workflows

In the context of prebiotic chemistry, "signaling pathways" refer to the chemical reaction pathways. The following diagrams illustrate the key processes involved in non-enzymatic RNA polymerization with ImpG.

References

- 1. staff.ncl.ac.uk [staff.ncl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Montmorillonite-catalysed formation of RNA oligomers: the possible role of catalysis in the origins of life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Sequence- and regioselectivity in the montmorillonite-catalyzed synthesis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]

Guanosine 5'-Phosphoimidazolide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive derivative of guanosine monophosphate (GMP) that plays a pivotal role in the study of non-enzymatic RNA polymerization, a process central to origin of life research. Its activated phosphodiester bond makes it an effective donor of the guanylyl group in various biochemical reactions. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Properties

Structure and Stability

This compound consists of a guanosine molecule linked at its 5'-phosphate group to an imidazole ring via a phosphoamidate bond. This bond is significantly more labile than the phosphodiester bonds found in nucleic acids, rendering the molecule susceptible to hydrolysis.

The stability of this compound is highly dependent on pH and temperature. The hydrolysis of the P-N bond is the primary degradation pathway. Studies on the closely related guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) have shown that the pseudo-first-order rate constant for hydrolysis increases with decreasing pH below pH 2. A plateau is observed in the pH range of 2 to 7, followed by a decrease in the rate at pH values above 7.[1] This pH-rate profile suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.[1]

Reactivity

The primary reactivity of this compound stems from the activated nature of the phosphoimidazolide bond. This activation facilitates the nucleophilic attack on the phosphorus atom, leading to the transfer of the guanosine monophosphate moiety.

In the context of non-enzymatic RNA polymerization, a key reaction involves the formation of a highly reactive imidazolium-bridged diguanosine intermediate from two molecules of this compound.[2] This intermediate then readily reacts with the 3'-hydroxyl group of an RNA primer, leading to the extension of the RNA chain.[2]

Nucleotides themselves can act as nucleophiles, reacting with this compound. For instance, the dianion of a nucleoside monophosphate can attack the phosphorus atom, leading to the formation of a dinucleoside pyrophosphate.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the chemical properties of this compound and its derivatives.

Table 1: Hydrolysis Kinetics of Guanosine 5'-phospho-2-methylimidazolide [1]

| Temperature (°C) | pH | Observed Rate Constant (k_obs) |

| 75 | ≤ 1.0 | Rapid P-N bond hydrolysis |

| 37 | 2.0 | Spectrophotometrically determined |

| 37 | > 7 | Decreased rate of hydrolysis |

Table 2: Kinetic Rate Constants for Reactions of Guanosine 5'-phospho-2-methylimidazolide with Nucleoside Monophosphate Dianions (pN²⁻) [3]

| Reaction Type | Rate Constant (M⁻¹h⁻¹) |

| Nucleophilic Attack (k_npN) | 0.17 ± 0.02 |

| General Base Catalysis of Hydrolysis (k_hpN) | 0.11 ± 0.07 |

Table 3: Spectral Properties of Guanosine and Related Compounds

| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Guanine | 243 | 10,700 | |

| Guanosine | 252, 275 (shoulders) | Not specified for ImpG | UV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [ 3 H] FSBG. |

Table 4: pKa Values of Guanosine and Related Structures

| Compound/Group | pKa | Reference |

| Imidazole (isolated) | 14 | Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance |

| Guanosine 5'-phosphate (phosphate group, 1st ionization) | 0.7-0.9 | 4 Properties of Nucleotides |

| Guanosine 5'-phosphate (phosphate group, 2nd ionization) | 6.0-6.4 | 4 Properties of Nucleotides |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA) and can be applied to the synthesis of ImpG starting from Guanosine 5'-monophosphate (GMP).[4]

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Triphenylphosphine (Ph₃P)

-

2,2'-Dipyridyldisulfide

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Sodium perchlorate (NaClO₄)

-

Acetone

-

Anhydrous ethyl ether

Procedure:

-

Dissolve GMP in anhydrous DMF.

-

In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF and triethylamine.

-

Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and anhydrous ethyl ether.

-

Collect the precipitate by centrifugation.

-

Wash the pellet sequentially with acetone and anhydrous ethyl ether.

-

Dry the final product under vacuum.

Purification and Characterization:

-

The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) on cellulose plates, developing with a suitable solvent system (e.g., ethanol/water mixtures) and visualizing under UV light (254 nm).[4]

-

Further purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

The identity and structure of the product should be confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.

Characterization Methods

-

UV-Vis Spectroscopy: The concentration of this compound solutions can be determined by measuring the absorbance at its λ_max, provided the molar absorptivity is known. The spectrum of guanosine typically shows a maximum around 252 nm with a shoulder at 275 nm.

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the protons of the guanine base, the ribose sugar, and the imidazole ring.

-

³¹P NMR: A single peak is expected for the phosphorus atom in the phosphoimidazolide group. The chemical shift will be indicative of the chemical environment of the phosphorus nucleus.

-

-

Hydrolysis Kinetics: The rate of hydrolysis can be monitored spectrophotometrically by observing the change in absorbance over time at a wavelength where the product (GMP) and reactant (ImpG) have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the reactant and product at different time points.[1]

Signaling Pathways and Experimental Workflows

Non-enzymatic RNA Primer Extension

This compound is a key reagent in studying the non-enzymatic extension of RNA primers, a model for prebiotic RNA replication. The generally accepted mechanism involves the formation of an imidazolium-bridged dinucleotide intermediate.

Caption: Mechanism of non-enzymatic RNA primer extension.

This diagram illustrates the two-step process where two molecules of this compound first react to form a highly reactive imidazolium-bridged intermediate. This intermediate then binds to the RNA template and is attacked by the 3'-hydroxyl of the primer, resulting in the formation of a new phosphodiester bond and the extension of the primer.

Experimental Workflow for Studying Hydrolysis Kinetics

The following workflow outlines the steps to determine the hydrolysis rate of this compound.

Caption: Experimental workflow for hydrolysis kinetics.

This workflow details the preparation of buffered solutions, initiation of the hydrolysis reaction, monitoring the reaction progress, and subsequent data analysis to determine the pseudo-first-order rate constants at different pH values.

References

- 1. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]

Spontaneous Polymerization of Guanosine 5'-Phosphoimidazolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous, non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG), a process of significant interest in the study of prebiotic chemistry and the origins of life. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying reaction mechanisms, offering a valuable resource for researchers in the fields of biochemistry, molecular evolution, and drug development.

Quantitative Data on Oligomerization

The efficiency and outcome of the spontaneous polymerization of this compound are influenced by several factors, including the presence of metal ions, pH, and temperature. The following tables summarize the available quantitative data on the effects of these parameters on the yield and length of the resulting oligonucleotides.

Effect of Divalent Metal Ions on Oligomerization Yield

Divalent metal ions can catalyze the polymerization of nucleoside-5'-phosphorimidazolides. The catalytic effectiveness of various metal ions in forming oligocytidylates follows the order: Pb²+ > Zn²+ > Co²⁺, Mn²⁺ > Cd²⁺ > Cu²⁺ > Ni²⁺ > Ca²⁺, Mg²⁺. In the absence of metal ions, or in the presence of Hg²⁺, little to no oligomerization is observed[1]. For the polymerization of this compound (ImpG), specific yields have been reported:

| Metal Ion | Oligomer Length | Overall Yield (%) | Predominant Linkage | Reference |

| Pb²⁺ | Up to hexamers | 35-55 | 2'-5' | [1] |

| Zn²⁺ | Up to tetramers | 10-20 | Not specified | [1] |

Influence of pH and Temperature on Monomer Stability

The stability of the activated monomer, Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), is crucial for efficient oligomerization. The rate of hydrolysis of the P-N bond is pH and temperature-dependent.

| Temperature (°C) | pH Range | Observation | Reference |

| 37 & 75 | < 2 | Pseudo-first-order rate constant increases with decreasing pH. | [2] |

| 37 & 75 | 2 - 7 | A plateau in the rate of hydrolysis is observed. | [2] |

| 37 & 75 | > 7 | The rate of hydrolysis decreases. | [2] |

These findings suggest that the zwitterionic form of the phosphoimidazolide is more reactive towards hydrolysis than the anionic form[2].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent non-enzymatic polymerization.

Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide and can be applied to guanosine.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Triphenylphosphine (Ph₃P)

-

2,2'-Dipyridyldisulfide

-

Imidazole

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium perchlorate in acetone

-

Anhydrous acetone

-

Anhydrous diethyl ether

Procedure:

-

Dissolve GMP in anhydrous DMF.

-

In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF.

-

Add triethylamine to the imidazole-containing solution.

-

Slowly add the GMP solution to the vigorously stirred triphenylphosphine/imidazole solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in anhydrous acetone and anhydrous diethyl ether.

-

Collect the precipitate by centrifugation.

-

Wash the pellet sequentially with anhydrous acetone and anhydrous diethyl ether.

-

Dry the final product under vacuum.

Non-Enzymatic Template-Free Polymerization of ImpG

Materials:

-

This compound (ImpG)

-

Buffer solution (e.g., HEPES, pH 7.5)

-

Divalent metal ion salt solution (e.g., Pb(NO₃)₂, ZnCl₂)

-

Quenching solution (e.g., EDTA)

-

Deionized water

Procedure:

-

Dissolve ImpG in the buffer solution to the desired concentration.

-

Add the divalent metal ion solution to initiate the polymerization.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., several days).

-

At desired time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Product Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: Anion-exchange or reverse-phase C18 column.

-

Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer with an organic modifier (e.g., acetonitrile).

-

Detection: UV absorbance at 260 nm.

Polyacrylamide Gel Electrophoresis (PAGE):

-

Gel: Denaturing polyacrylamide gel (e.g., 20%) with 7M urea.

-

Running Buffer: TBE buffer (Tris/Borate/EDTA).

-

Visualization: Staining with a fluorescent dye (e.g., SYBR Gold) or autoradiography if using radiolabeled monomers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Reaction Pathway for ImpG Synthesis

Caption: Synthesis of this compound.

Mechanism of Spontaneous Polymerization

References

The Stability of Guanosine 5'-phosphoimidazolide: A Linchpin in Prebiotic RNA Synthesis Under Early Earth Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of RNA is a cornerstone of the RNA world hypothesis, which posits that RNA molecules were the primary carriers of genetic information and catalytic activity before the advent of DNA and proteins. A critical step in this proposed scenario is the non-enzymatic polymerization of ribonucleotides to form functional RNA strands. Guanosine 5'-phosphoimidazolide (ImpG) is a key activated nucleotide that has been extensively studied as a plausible precursor for such prebiotic RNA synthesis. This technical guide delves into the stability of ImpG under conditions simulating the early Earth, providing a comprehensive overview of the quantitative data, experimental methodologies, and the catalytic pathways that may have facilitated the dawn of informational polymers.

Early Earth's Cauldron: A Challenging Environment for Prebiotic Chemistry

The primordial Earth was a dynamic and harsh environment, vastly different from today's placid conditions. Characterized by volcanic activity, frequent meteorite impacts, and a reducing atmosphere, the early Earth presented both challenges and opportunities for the emergence of life's building blocks. Key environmental factors influencing the stability and reactivity of prebiotic molecules like ImpG include:

-

pH: The pH of early water bodies is a subject of debate, with proposed values ranging from mildly acidic to alkaline. The pH would have significantly impacted the protonation state of molecules, influencing their reactivity and stability.

-

Temperature: Temperatures likely varied widely, from freezing conditions in ice formations to elevated temperatures near hydrothermal vents. These fluctuations would have driven cycles of hydration and dehydration, potentially promoting polymerization.

-

Mineral Surfaces: The abundance of minerals, particularly clays like montmorillonite, is thought to have played a crucial role in prebiotic chemistry. These surfaces could have concentrated reactants, catalyzed reactions, and protected newly formed polymers from degradation.[1][2][3][4]

-

Presence of Metal Ions: Divalent metal ions such as Mg²⁺ and Fe²⁺, abundant in early oceans, are known to influence the hydrolysis and polymerization of activated nucleotides.

Understanding the interplay of these factors is paramount to elucidating the plausible pathways for the non-enzymatic synthesis of RNA.

This compound (ImpG): A Prebiotically Plausible Activated Nucleotide

ImpG is an activated form of guanosine monophosphate (GMP) where the phosphate group is linked to an imidazole molecule. This activation renders the phosphate group more susceptible to nucleophilic attack, facilitating the formation of phosphodiester bonds, the backbone of RNA. The relative stability of the phosphoimidazolide bond is a crucial factor; it must be reactive enough to polymerize but stable enough to persist in the prebiotic environment.

Hydrolysis and Stability of Phosphoimidazolide-Activated Guanosine

The primary degradation pathway for ImpG in aqueous solution is the hydrolysis of the P-N bond, yielding GMP and imidazole. The rate of this hydrolysis is highly dependent on pH and temperature. While specific kinetic data for ImpG is limited, extensive studies on its close analog, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), provide valuable insights into its stability. The hydrolysis of 2-MeImpG is significantly slower than that of other phosphoramidates, a key feature that makes it a potent monomer for non-enzymatic polymerization.[5]

The pH-rate profile for the hydrolysis of 2-MeImpG exhibits a plateau in the neutral pH range (pH 2-7), with the rate increasing at lower pH.[5] This suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG)

| pH | Temperature (°C) | Metal Ion (50 mM) | k_obs (h⁻¹) | Reference |

| 7.0 | Room Temperature | Mg²⁺ | ~0.002 | [6] |

| 9.0 | Room Temperature | Mg²⁺ | ~0.001 | [6] |

| 7.0 | Room Temperature | Fe²⁺ | ~0.02 | [6] |

| 9.0 | Room Temperature | Fe²⁺ | ~0.1 | [6] |

Note: Data is for 2-MeImpG, a close analog of ImpG.

Non-enzymatic Polymerization of ImpG: The Role of Mineral Catalysis

The spontaneous polymerization of ImpG in aqueous solution is generally inefficient. However, the presence of mineral surfaces, particularly montmorillonite clay, has been shown to dramatically enhance the rate and extent of oligomerization.[1][2][3][4] Montmorillonite, a swelling clay, provides a surface for the concentration of activated nucleotides and catalyzes the formation of phosphodiester bonds.

The catalytic activity of montmorillonite is attributed to its ability to bind nucleotides to its surface, bringing them into close proximity and orienting them for reaction. This surface-mediated catalysis not only increases the yield of longer RNA oligomers but can also influence the regioselectivity of the phosphodiester linkages (3'-5' vs. 2'-5').

Table 2: Oligomerization of this compound (ImpG) and its Analogs on Montmorillonite Clay

| Activated Nucleotide | Conditions | Max. Oligomer Length | Predominant Linkage | Reference |

| ImpA (Adenosine analog) | pH 8, Na⁺-montmorillonite | 10-mer | 3'-5' (67%) | [3] |

| ImpC (Cytidine analog) | pH 8, Na⁺-montmorillonite | 12-14-mer | 2'-5' (75-80%) | [3] |

| ImpU (Uridine analog) | pH 8, Na⁺-montmorillonite | 12-14-mer | 2'-5' (75-80%) | [3] |

| 2-MeImpG | Template-directed on poly(C) | - | 3'-5' and 2'-5' | [3] |

| ImpA | Daily feeding on primer | up to 50-mer | - | [3] |

Experimental Protocols

Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA).

Materials:

-

Guanosine 5'-monophosphate (GMP) sodium salt

-

Triphenylphosphine (Ph₃P)

-

2,2'-Dipyridyldisulfide

-

Imidazole

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium perchlorate (NaClO₄)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve GMP sodium salt in anhydrous DMF.

-

In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF. Add triethylamine to this solution.

-

Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution at room temperature.

-

Allow the reaction to proceed for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and diethyl ether.

-

Collect the precipitate by centrifugation.

-

Wash the pellet sequentially with acetone and diethyl ether.

-

Dry the final product under vacuum.

Analysis of ImpG Stability by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating ImpG and its hydrolysis product, GMP.

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes is typically effective for separating the components. The exact gradient may need to be optimized based on the specific column and system.

Procedure:

-

Prepare a stock solution of ImpG in the desired buffer (e.g., Tris-HCl, HEPES) at a known concentration.

-

Incubate the solution at the desired temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable agent or by rapid freezing.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile at 260 nm.

-

Identify and quantify the peaks corresponding to ImpG and GMP by comparing their retention times and peak areas with those of authentic standards.

-

Calculate the concentration of ImpG remaining at each time point and determine the pseudo-first-order rate constant for hydrolysis by plotting the natural logarithm of the ImpG concentration versus time.

Montmorillonite-Catalyzed Oligomerization of ImpG

Materials:

-

This compound (ImpG)

-

Montmorillonite clay (e.g., Na⁺-montmorillonite)

-

Buffer solution (e.g., 0.2 M HEPES, pH 8.0)

-

Salt solution (e.g., 0.4 M NaCl, 0.1 M MgCl₂)

Procedure:

-

Prepare a suspension of montmorillonite clay in the buffer solution.

-

Add the ImpG solution to the clay suspension to initiate the reaction. The final concentration of ImpG is typically in the range of 10-50 mM.

-

Incubate the reaction mixture at room temperature with gentle agitation.

-

To quench the reaction, add an EDTA solution to chelate any divalent cations.

-

Separate the clay from the supernatant by centrifugation.

-

Analyze the supernatant for the presence of RNA oligomers using HPLC or polyacrylamide gel electrophoresis (PAGE). For HPLC analysis, an anion-exchange column is often used to separate the oligomers based on their chain length.

Visualizing the Pathways

To better understand the processes involved in the stability and polymerization of ImpG, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Hydrolysis pathway of this compound (ImpG).

Caption: Experimental workflow for studying ImpG stability and polymerization.

References

- 1. Montmorillonite catalysis of RNA oligomer formation in aqueous solution. A model for the prebiotic formation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Significance of Phosphoroimidazolide Activation of Nucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of nucleotides via phosphoroimidazolide intermediates represents a cornerstone of chemical biology and prebiotic chemistry, with profound implications for the non-enzymatic synthesis of nucleic acids. This technical guide provides an in-depth exploration of the significance, mechanisms, and applications of phosphoroimidazolide activation. We will delve into the pivotal role of these activated monomers in models of prebiotic RNA replication, detail the underlying chemical pathways, present quantitative data on reaction efficiencies, and provide comprehensive experimental protocols. Furthermore, this guide will explore the relevance of imidazole-based activation chemistries in the contemporary synthesis of therapeutic oligonucleotides, a rapidly advancing frontier in drug development.

Introduction: The Energetic Hurdle of Phosphodiester Bond Formation

The formation of the phosphodiester bonds that constitute the backbone of DNA and RNA is an energetically unfavorable process. In biological systems, this challenge is overcome through the enzymatic use of high-energy nucleoside triphosphates (NTPs). However, in the context of the origin of life and for in vitro chemical synthesis, alternative methods of activating nucleotides are necessary. Phosphoroimidazolide activation of nucleoside monophosphates (NMPs) has emerged as a highly effective and prebiotically plausible strategy to energize nucleotides, enabling them to undergo spontaneous polymerization.[1] This method involves the formation of a labile P-N bond between the 5'-phosphate of a nucleotide and an imidazole derivative, creating a sufficiently reactive species for nucleophilic attack by the hydroxyl group of another nucleotide.

Core Significance in Prebiotic Chemistry: A Pathway to the RNA World

The "RNA World" hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A critical requirement for this hypothesis is a plausible mechanism for the non-enzymatic replication of RNA. Phosphoroimidazolide-activated nucleotides have been central to laboratory models of this process.

Template-Directed Non-Enzymatic Primer Extension

Pioneering work by Orgel and colleagues demonstrated that phosphoroimidazolides, particularly those activated with 2-methylimidazole, can direct the synthesis of RNA strands on a complementary template.[1] This process, known as non-enzymatic primer extension, is a fundamental experimental model for studying chemical replication of RNA.[2] In this system, activated mononucleotides bind to a template and subsequently polymerize, extending a pre-existing primer sequence.[2]

The Role of Different Imidazole Derivatives

The choice of the imidazole derivative significantly impacts the efficiency of non-enzymatic polymerization. While 2-methylimidazole was traditionally used, recent studies have shown that 2-aminoimidazole provides superior reaction kinetics and higher yields of primer extension products.[3] This enhancement is attributed to the greater accumulation of a key reactive intermediate under primer extension conditions.[4]

Mechanism of Action: The Imidazolium-Bridged Dinucleotide Intermediate

For decades, the mechanism of primer extension was thought to be a direct SN2 attack of the primer's 3'-hydroxyl on the phosphoroimidazolide of the incoming monomer. However, emerging evidence has revealed a more complex and elegant pathway involving a highly reactive intermediate: the 5'-5'-imidazolium-bridged dinucleotide.[2][5]

This intermediate forms from the reaction of two phosphoroimidazolide-activated monomers.[5] The resulting bridged dinucleotide then binds to the template, where the 3'-hydroxyl of the primer attacks one of the phosphate groups, leading to the extension of the primer by one nucleotide and the release of the other activated monomer.[2] This mechanism explains the catalytic effect observed when an activated monomer is present downstream of the polymerization site.[2]

Below is a logical diagram illustrating the key steps in non-enzymatic RNA primer extension mediated by phosphoroimidazolide activation.

Quantitative Data Presentation

The efficiency of phosphoroimidazolide-mediated reactions is influenced by factors such as the type of activating group, the presence of metal ions, and reaction conditions. The following tables summarize key quantitative data from various studies.

| Activating Group | Reaction System | Key Findings | Reference(s) |

| 2-Methylimidazole | Non-enzymatic primer extension | Enables template-directed synthesis of oligo(G)s on a poly(C) template. | [6] |

| 2-Methylimidazole | Hydrolysis kinetics of 2-MeImpG | P-N bond hydrolysis is slow compared to other phosphoramidates, allowing for longer oligomer formation. | [7] |

| 2-Aminoimidazole | Non-enzymatic primer extension | Superior reaction kinetics and improved yields compared to 2-methylimidazole. | [3] |

| 2-Aminoimidazole | Kinetic modeling | The superiority of 2-aminoimidazole is largely due to a higher accumulation of the imidazolium-bridged intermediate. | [4] |

| Reaction Parameter | Condition | Observed Effect | Reference(s) |

| Yield | 2-Aminoimidazole activated A, C, G, and U monomers with mixed sequence templates | Overall yields higher than 85% in 24 hours. | [8] |

| Yield | CNIm-mediated ligation with Cd2+ | Quantitative ligation after 1 hour with 20 mM Cd2+. | [9] |

| Rate | 1' -> 3' aTNA elongation with Cd2+ | 81% yield after 1 hour. | [9] |

| Rate | 3' -> 1' aTNA elongation with Cd2+ | 28% yield after 1 hour. | [9] |

| Rate | Chemical adenylation with ImpA in 95% formamide | ~10-fold increase in reaction rate compared to water. | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of phosphoroimidazolide-activated nucleotides and their use in non-enzymatic primer extension experiments.

Synthesis of 2-Methylimidazole-Activated MoNA Monomers

This protocol describes the synthesis of 2-methylimidazole-activated morpholino nucleic acid (MoNA) monomers from their corresponding ribonucleoside 5'-monophosphates.[2]

Materials:

-

Ribonucleoside 5'-monophosphate (e.g., GMP, CMP)

-

2-methylimidazole

-

Diphenyl disulfide (DPDS)

-

Triphenylphosphine (TPP)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Sodium periodate (NaIO4)

-

Ammonium biborate ((NH4)2B4O7)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH3CN)

Procedure:

-

Dissolve the ribonucleoside 5'-monophosphate in DMSO.

-

Add 2-methylimidazole, DPDS, TPP, and TEA to the solution.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

In a separate vessel, prepare a solution of NaIO4 and (NH4)2B4O7 in methanol.

-

Add the periodate solution to the reaction mixture and stir for 30 minutes at room temperature.

-

Add NaBH3CN to the mixture and stir for an additional 3 hours at room temperature.

-

The product, 2-methylimidazole-activated MoNA monomer, can be purified by chromatography.

Non-Enzymatic RNA Primer Extension

This protocol outlines a typical non-enzymatic primer extension experiment using phosphoroimidazolide-activated monomers.[3][5]

Materials:

-

FAM-labeled RNA primer

-

RNA template

-

Phosphoroimidazolide-activated ribonucleoside 5'-monophosphates (e.g., 2-aminoimidazole-activated cytidine) or imidazolium-bridged dinucleotide substrates

-

HEPES buffer (pH 8.0)

-

Magnesium chloride (MgCl2)

-

Milli-Q water

Procedure:

-

Prepare a master mix containing HEPES buffer, MgCl2, and water.

-

In a microcentrifuge tube, combine the FAM-labeled RNA primer and the RNA template. Anneal by heating to 95°C for 30 seconds and then slowly cooling to room temperature.

-

Add the master mix to the annealed primer-template complex.

-

Initiate the reaction by adding the freshly prepared phosphoroimidazolide-activated monomers or the imidazolium-bridged dinucleotide.

-

Incubate the reaction at the desired temperature (e.g., 25°C).

-

Take aliquots at various time points and quench the reaction by adding an equal volume of a stop solution (e.g., formamide with EDTA).

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

Significance in Drug Development and Therapeutic Applications

While the direct application of phosphoroimidazolide-activated nucleotides as drugs is not common, the underlying chemistry of activating the phosphate group is highly relevant to the synthesis of therapeutic oligonucleotides and nucleoside prodrugs.

Activation in Oligonucleotide Synthesis

The automated solid-phase synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), predominantly relies on phosphoramidite chemistry. In this method, a phosphoramidite monomer is activated by a weak acid to react with the 5'-hydroxyl group of the growing oligonucleotide chain. Imidazole and its derivatives, such as 4,5-dicyanoimidazole (DCI), are highly effective activators in this process.[4] DCI has been shown to double the coupling speed compared to the traditional activator, 1H-tetrazole.[4] The nucleophilicity of the imidazole derivative is thought to be key to its effectiveness as an activator.

The following diagram illustrates the phosphoramidite coupling cycle in automated oligonucleotide synthesis.

Nucleoside Prodrugs (ProTides)

Many antiviral and anticancer drugs are nucleoside analogs that require intracellular phosphorylation to become active.[11] The first phosphorylation step is often inefficient and rate-limiting.[12] The ProTide (pronucleotide) approach is a prodrug strategy that delivers a nucleoside monophosphate into the cell, bypassing this initial phosphorylation. ProTides are phosphoramidates, consisting of an amino acid ester and an aryloxy group masking the phosphate.[11] While not a direct application of phosphoroimidazolide activation, the synthesis of these phosphoramidate prodrugs involves the activation of the phosphate moiety, a chemical principle shared with phosphoroimidazolide chemistry. This strategy has been successfully used in approved antiviral drugs like Sofosbuvir and Remdesivir.[6]

Conclusion

Phosphoroimidazolide activation of nucleotides is a fundamentally important chemical transformation with far-reaching significance. In the realm of prebiotic chemistry, it provides a robust and plausible pathway for the non-enzymatic replication of RNA, a cornerstone of the RNA World hypothesis. The elucidation of the imidazolium-bridged dinucleotide intermediate has provided a deeper understanding of this process. In the context of modern drug development, while not a direct synthetic route for most small-molecule drugs, the principles of imidazole-based phosphate activation are integral to the efficient synthesis of therapeutic oligonucleotides. As the field of nucleic acid therapeutics continues to expand, the foundational knowledge of nucleotide activation chemistry, including the pioneering work on phosphoroimidazolides, will remain indispensable for innovation.

References

- 1. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]

- 3. EP0061746A1 - Phosphoramidite compounds and their use in producing oligonucleotides - Google Patents [patents.google.com]

- 4. synthesis-of-folate-labeled-sirnas-from-a-folate-derivative-phosphoramidite - Ask this paper | Bohrium [bohrium.com]

- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 6. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. EP1084134A1 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 10. US7273933B1 - Methods for synthesis of oligonucleotides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Prebiotic RNA Synthesis: A Technical Guide to the Non-Enzymatic Formation of Phosphodiester Bonds with Guanosine 5'-phosphoimidazolide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental process of non-enzymatic phosphodiester bond formation, a critical reaction in the context of the origin of life and the development of novel therapeutic oligonucleotides. Focusing on the activation of guanosine monophosphate with an imidazole leaving group, specifically Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, this document provides a comprehensive overview of the reaction kinetics, experimental methodologies, and the key chemical transformations involved.

Core Concepts: The Driving Force of Non-Enzymatic Ligation

The non-enzymatic formation of phosphodiester bonds is a cornerstone of prebiotic chemistry, offering a plausible pathway for the emergence of RNA.[1] This process circumvents the need for complex enzymatic machinery, relying instead on the inherent reactivity of activated nucleotide monomers.[2] this compound (ImpG) and its derivatives, such as 2-methyl-ImpG (2-MeImpG) and 2-amino-ImpG, have been extensively studied as key activated monomers in template-directed RNA synthesis.[3][4]

The central mechanism involves the nucleophilic attack of a hydroxyl group (typically the 3'-OH of a growing RNA primer) on the activated 5'-phosphate of an incoming monomer.[5][6] A crucial intermediate in this reaction is the formation of a 5'-5'-imidazolium-bridged dinucleotide.[3][6][7] This intermediate, formed from the reaction of two activated monomers, is highly reactive and facilitates the subsequent phosphodiester bond formation.[6][7] The choice of the imidazole derivative as the activating group significantly impacts the reaction rate and yield, with 2-aminoimidazole often demonstrating superior performance over 2-methylimidazole.[3][7]

Quantitative Analysis of Reaction Parameters

The efficiency of non-enzymatic phosphodiester bond formation is influenced by several factors, including the nature of the activating group, the presence of metal ions, and the reaction pH. The following tables summarize key quantitative data from various studies.

| Activating Group | Relative Rate Enhancement | Predominant Linkage | Reference |

| 2-aminoimidazole | 10–100 fold (vs. 2-methylimidazole) | 3'-5' | [3] |

| 2-methylimidazole | Baseline | 3'-5' | [3][4] |

Table 1: Influence of Activating Group on Reaction Rate. The use of 2-aminoimidazole as an activating group for ribonucleoside 5'-monophosphates leads to a significant increase in the rate of non-enzymatic template-directed RNA primer extension compared to 2-methylimidazole.[3]

| Condition | Rate Constant (kobs) | Notes | Reference |

| pN dianion (nucleophilic attack) | 0.17 ± 0.02 M-1 h-1 | Reaction of 2-MeImpG with nucleoside monophosphates (pN). | [8] |

| pN dianion (general base catalysis) | 0.11 ± 0.07 M-1 h-1 | Hydrolysis of 2-MeImpG enhanced by pN. | [8] |

| HPO42- (nucleophilic attack) | 0.415 M-1 h-1 | Reaction of 2-MeImpG with inorganic phosphate. | [8] |

| HPO42- (general base catalysis) | 0.217 M-1 h-1 | Hydrolysis of 2-MeImpG enhanced by inorganic phosphate. | [8] |

Table 2: Kinetic Data for Reactions of 2-MeImpG. This table presents the rate constants for the nucleophilic attack and general base-catalyzed hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) in the presence of other nucleoside monophosphates (pN) and inorganic phosphate. The data indicates that nucleoside monophosphates act as both nucleophiles and general bases.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of non-enzymatic phosphodiester bond formation.

Synthesis of Guanosine 5'-phosphoro-2-methylimidazolide (2-MeImpG)

This protocol is adapted from established procedures for the synthesis of activated nucleotides.[9]

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

2-methylimidazole

-

Diphenyl phosphorochloridate

-

Triethylamine

-

Anhydrous pyridine

-

Diethylether

-

Acetone

Procedure:

-

Dissolve GMP in anhydrous pyridine.

-

Add triethylamine and 2-methylimidazole to the solution.

-

Cool the mixture in an ice bath and slowly add diphenyl phosphorochloridate.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Precipitate the product by adding the reaction mixture to a solution of anhydrous diethylether and acetone.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with diethylether and acetone to remove impurities.

-

Dry the final product, 2-MeImpG, under vacuum.

-

Verify the product purity using techniques such as HPLC and 1H NMR.

Template-Directed Oligomerization of 2-MeImpG

This protocol describes a typical experiment for the non-enzymatic synthesis of RNA oligomers on a template.[4]

Materials:

-

Synthesized 2-MeImpG

-

DNA or RNA template (e.g., oligo(dC)10)[9]

-

Primer (e.g., (dG)3G)[9]

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Urea for gel electrophoresis

-

RNase T1 for product characterization[4]

-

Calf intestinal alkaline phosphatase[4]

Procedure:

-

Prepare a reaction mixture containing the template, primer, and 2-MeImpG in the reaction buffer.

-

Incubate the reaction mixture at a constant temperature (e.g., room temperature or 4°C).

-

Take aliquots at different time points (e.g., 1, 3, 7, and 10 days) to monitor the progress of the reaction.[4]

-

Quench the reaction by adding a solution containing urea and a loading dye.

-

Analyze the products by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (with urea).

-

Visualize the oligomerization products using an appropriate method (e.g., autoradiography if using radiolabeled primers or monomers).

-

Characterize the phosphodiester bond regiochemistry by digesting the products with RNase T1, which specifically cleaves 3',5'-phosphodiester bonds after guanosine residues.[4]

-

Assess the formation of pyrophosphate end-capping by treating the products with calf intestinal alkaline phosphatase.[4]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

Figure 1: Reaction pathway for non-enzymatic phosphodiester bond formation.

Figure 2: Experimental workflow for template-directed oligomerization.

Conclusion

The non-enzymatic formation of phosphodiester bonds using activated monomers like this compound is a robust and prebiotically plausible reaction. Understanding the underlying mechanisms, kinetics, and experimental parameters is crucial for researchers in the fields of origin of life, synthetic biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of this fundamental chemical transformation.

References

- 1. "Synthesis of RNA Nucleotides under Probable Prebiotic Conditions" by Ryan Stimson [ideaexchange.uakron.edu]

- 2. memsait.it [memsait.it]

- 3. Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonenzymatic oligomerization of activated nucleotides on hairpin templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oligomerization of activated d- and l-guanosine mononucleotides on templates containing d- and l-deoxycytidylate residues - PMC [pmc.ncbi.nlm.nih.gov]

Structural analysis of Guanosine 5'-phosphoimidazolide derivatives

An In-depth Technical Guide to the Structural Analysis of Guanosine 5'-phosphoimidazolide Derivatives

Abstract

This compound (ImpG) and its derivatives are highly reactive intermediates crucial for the non-enzymatic synthesis of oligonucleotides and have significant implications in prebiotic chemistry and the development of nucleotide-based therapeutics. Their transient nature necessitates robust analytical techniques for complete structural characterization. This technical guide provides a comprehensive overview of the primary methodologies employed for the structural analysis of ImpG derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the associated workflows and reaction pathways using standardized diagrams. This document serves as a core resource for researchers engaged in the synthesis, characterization, and application of these pivotal biomolecules.

Introduction to this compound (ImpG)

This compound is an "activated" form of Guanosine 5'-monophosphate (GMP). The addition of an imidazole group to the 5'-phosphate creates a phosphoanhydride bond that is significantly more susceptible to nucleophilic attack than the phosphate ester bonds found in a standard nucleotide. This heightened reactivity is fundamental to its role in template-directed oligomerization, a process considered a key step in the origin of life. In modern synthetic chemistry, ImpG derivatives serve as versatile synthons for preparing modified nucleotides and oligonucleotide analogs for therapeutic and diagnostic applications.

The structural integrity and conformation of these derivatives directly influence their reactivity and ability to participate in specific molecular interactions. Therefore, precise structural elucidation is paramount.

Core Methodologies for Structural Elucidation

The primary techniques for the structural analysis of ImpG and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy for characterization in solution and X-ray crystallography for solid-state conformational analysis. Mass spectrometry is also routinely used to confirm molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of ImpG derivatives in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ³¹P) and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified ImpG derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is common for biological molecules, while DMSO-d₆ can be used if exchangeable protons (e.g., -NH) need to be observed.

-

Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropionate (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) is used to simplify the spectrum and enhance signal-to-noise.

-

Two-dimensional experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively, confirming the complete structure.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for structural analysis of ImpG derivatives via NMR spectroscopy.

Quantitative Data: Representative NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for guanosine derivatives, which serve as a baseline for analyzing phosphoimidazolide analogs.[1][2][3][4]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H8 | ~7.8 - 8.2 | ~138 - 141 | Sensitive to substitution on the imidazole ring of guanine. |

| H1' | ~5.8 - 6.0 | ~88 - 90 | Anomeric proton, coupling constant (³J) with H2' indicates ribose pucker. |

| H2' | ~4.5 - 4.8 | ~74 - 76 | |

| H3' | ~4.3 - 4.5 | ~71 - 73 | |

| H4' | ~4.1 - 4.3 | ~84 - 86 | |

| H5', H5'' | ~3.8 - 4.1 | ~64 - 66 | Often appear as a multiplet due to coupling with H4' and phosphorus. |

| C6 | - | ~158 - 160 | Carbonyl carbon. |

| C2 | - | ~154 - 156 | |

| C4 | - | ~151 - 153 | |

| C5 | - | ~116 - 118 | |

| C8 | - | ~138 - 141 | Spin-spin coupling ¹J(¹³C₈-H₈) is typically around 217 Hz.[2] |

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

Grow single crystals of the ImpG derivative. This is often the most challenging step.

-

Common methods include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop) against an anti-solvent, or slow cooling.

-

Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to find optimal crystallization conditions.

-

-

Data Collection:

-

Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.

-

Collect diffraction data using a modern diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[5]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to determine unit cell parameters and integrate reflection intensities.

-

Solve the phase problem using direct methods or molecular replacement if a similar structure is known.

-

Build an initial molecular model into the resulting electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data until the model converges, typically judged by the R-factor. The final structure is validated for stereochemical correctness.

-

Workflow for X-ray Crystallography

Caption: General experimental workflow for determining the 3D structure of a molecule via X-ray crystallography.

Quantitative Data: Representative Structural Parameters

| Parameter | Value | Significance |

| Glycosidic Torsion Angle (χ) | anti | In contrast to many other guanosine derivatives that bind to enzymes in the syn conformation, this derivative adopts an anti conformation. This dictates the relative orientation of the base and sugar. |

| Space Group | I23 | Describes the crystal's internal symmetry. |

| Unit Cell Dimension (a) | 86.47 Å | Defines the size of the repeating unit in the crystal lattice. |

| Resolution | 3.2 Å | Indicates the level of detail resolved in the electron density map. |

| Refinement R-factor | 16.6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Synthesis and Reaction Pathways

The synthesis of ImpG derivatives is a critical precursor to their analysis. The most common route involves the activation of a guanosine monophosphate.

General Synthesis Protocol

A typical synthesis involves activating a protected guanosine monophosphate with an activating agent (e.g., triphenylphosphine and aldrithiol) in the presence of an imidazole, such as 2-methylimidazole.[7] The resulting phosphoimidazolide is often precipitated and can be used in subsequent reactions, such as oligonucleotide synthesis.

Logical Diagram: Synthesis of ImpG from GMP

Caption: Simplified reaction pathway for the synthesis of ImpG and its use in subsequent oligomerization.

Conclusion

The structural analysis of this compound derivatives is essential for understanding their role in chemical biology and for designing novel nucleotide-based technologies. A multi-pronged analytical approach, combining the solution-state insights from high-resolution NMR with the precise solid-state data from X-ray crystallography, provides a complete and unambiguous characterization. The protocols and data presented in this guide offer a foundational framework for researchers to successfully analyze these reactive and significant molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and structure determination of [8(-13)C]guanosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Guanosine 5'-monophosphate disodium salt(5550-12-9) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray analysis of cubic crystals of the complex formed between ribonuclease T1 and guanosine-3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

Methodological & Application

Protocol for Non-Enzymatic RNA Primer Extension Using Guanosine 5'-Phosphoimidazolide Analogs

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-enzymatic RNA primer extension is a fundamental process in prebiotic chemistry and a powerful tool in molecular biology and drug development. This method allows for the template-directed extension of an RNA primer without the need for enzymes, using chemically activated nucleotide monomers. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, such as 2-methylimidazole guanosine monophosphate (2-MeImpG) and 2-aminoimidazole guanosine monophosphate (2AIpG), are commonly used activated monomers. The reaction proceeds through the formation of a highly reactive 5'-5'-imidazolium-bridged dinucleotide intermediate, which then reacts with the 3'-hydroxyl of the primer to form a new phosphodiester bond.[1][2] This document provides a detailed protocol for performing non-enzymatic RNA primer extension and for the synthesis of the activated guanosine monomers.

Data Presentation

Table 1: Quantitative Data on Non-Enzymatic RNA Primer Extension

| Parameter | Value | Conditions | Reference |

| Reaction Rate (k_obs_) | 2.9 h⁻¹ | 400 mM Mg²⁺, saturating octamer invader, room temperature | [3] |

| 0.5 h⁻¹ | 20 mM Mg²⁺, saturating octamer invader, room temperature | [3] | |

| 1.4 h⁻¹ | 400 mM Mg²⁺, on ice | [3] | |

| 0.1 h⁻¹ | 20 mM Mg²⁺, on ice | [3] | |

| Product Yield | >90% conversion to full-length product (≥+4 nts) | 10 min incubation with 2-MeImpmC | |

| Extension Length | Up to +4 nucleotides | PAGE analysis of primer extension products | |

| Fidelity | Mismatch frequencies can be measured using deep sequencing | Varies with sequence context and reaction conditions | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylimidazole Activated Guanosine Monophosphate (2-MeImpG)

This protocol is adapted from a standard and well-established method for synthesizing 2-methylimidazole-activated nucleotides.[5][6]

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

2-methylimidazole

-

Diphenyl disulfide (DPDS)

-

Triphenylphosphine (TPP)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous solvents

Procedure:

-

Dissolve GMP in anhydrous DMSO.

-

Add 2-methylimidazole, DPDS, and TPP to the solution.

-

Add TEA to initiate the reaction.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone.

-

Collect the precipitate by centrifugation.

-

Wash the pellet with acetone and then ether to remove impurities.

-

Dry the final product, 2-MeImpG, under vacuum.

Protocol 2: Non-Enzymatic RNA Primer Extension

This protocol describes the template-directed extension of an RNA primer using a pre-synthesized activated guanosine monomer like 2-MeImpG.

Materials:

-

RNA primer (e.g., fluorescently labeled for visualization)

-

RNA template

-

2-MeImpG (or other activated guanosine monomer)

-

HEPES buffer (pH 7.5 - 8.0)

-

Magnesium chloride (MgCl₂)

-

EDTA (for quenching)

-

Urea

-

TBE buffer (Tris-borate-EDTA)

-

Nuclease-free water

Procedure:

1. Primer-Template Annealing: a. Prepare a solution containing the RNA primer and RNA template in a 1:1.5 molar ratio in nuclease-free water. b. Heat the mixture to 95°C for 3 minutes. c. Slowly cool the mixture to room temperature to allow for proper annealing.

2. Primer Extension Reaction: a. Prepare the reaction buffer: 200 mM HEPES (pH 8.0) and 50 mM MgCl₂.[7][8] b. In a microcentrifuge tube, combine the annealed primer-template complex (final concentration 1 µM) with the reaction buffer.[7] c. Add the activated guanosine monomer (e.g., 20 mM 2-MeImpG) to the reaction mixture to initiate the extension.[7][8] d. Incubate the reaction at room temperature. The incubation time can vary from minutes to several hours depending on the desired extension length and the specific activated monomer used.[9]